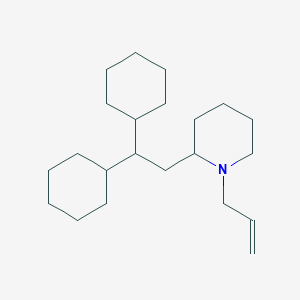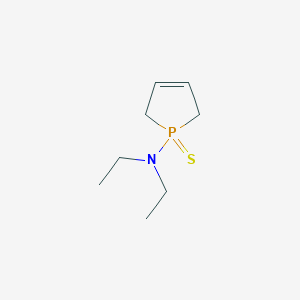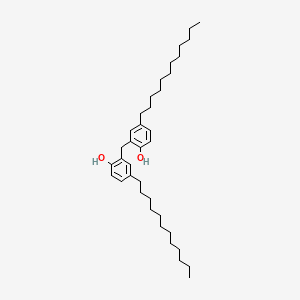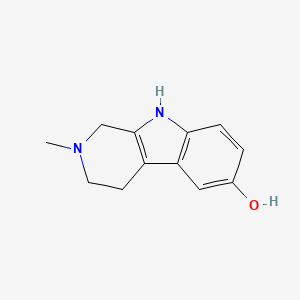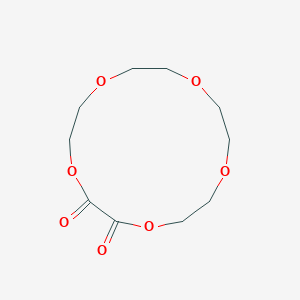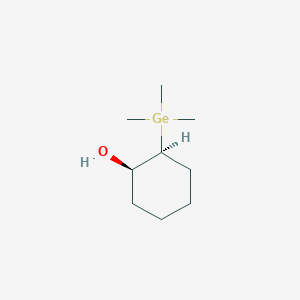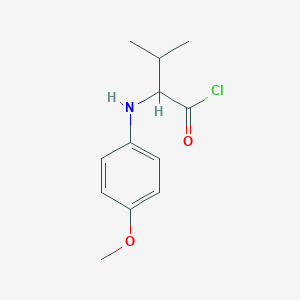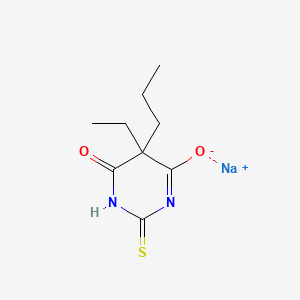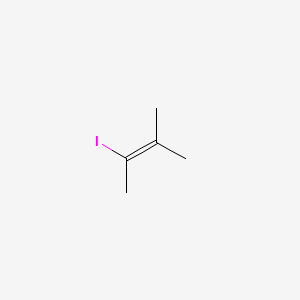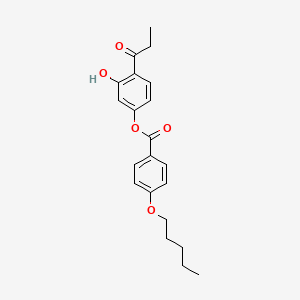
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate is an organic compound with the molecular formula C21H24O5. This compound contains a variety of functional groups, including hydroxyl, propanoyl, and pentyloxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The hydroxyl and propanoyl groups are introduced through specific reactions, such as Friedel-Crafts acylation and hydroxylation. The pentyloxy group is added via etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The propanoyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and propanoyl groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring and is used in the synthesis of various esters and polymers.
3-Hydroxybenzoic acid: Similar structure but lacks the propanoyl and pentyloxy groups, leading to different chemical properties and applications.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both hydroxyl and propanoyl groups allows for diverse chemical transformations, while the pentyloxy group enhances its solubility and interaction with biological membranes .
Properties
CAS No. |
65148-51-8 |
|---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3-hydroxy-4-propanoylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C21H24O5/c1-3-5-6-13-25-16-9-7-15(8-10-16)21(24)26-17-11-12-18(19(22)4-2)20(23)14-17/h7-12,14,23H,3-6,13H2,1-2H3 |
InChI Key |
JFVJNAUUFCGMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


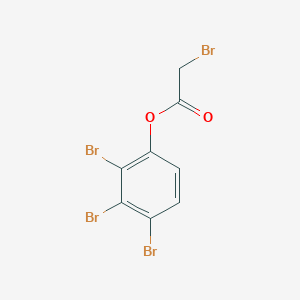
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

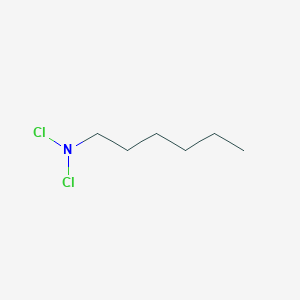
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
